molecular formula C21H27NO2 B4788066 4-TERT-BUTYLCYCLOHEXYL N-(NAPHTHALEN-2-YL)CARBAMATE

4-TERT-BUTYLCYCLOHEXYL N-(NAPHTHALEN-2-YL)CARBAMATE

Cat. No.: B4788066
M. Wt: 325.4 g/mol
InChI Key: OKFVKRVQQVEINJ-UHFFFAOYSA-N
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Description

4-TERT-BUTYLCYCLOHEXYL N-(NAPHTHALEN-2-YL)CARBAMATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butylcyclohexyl group attached to a naphthalen-2-yl carbamate moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYLCYCLOHEXYL N-(NAPHTHALEN-2-YL)CARBAMATE typically involves the reaction of 4-tert-butylcyclohexanol with naphthalen-2-yl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYLCYCLOHEXYL N-(NAPHTHALEN-2-YL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the naphthalen-2-yl moiety or the carbamate group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalen-2-yl ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted naphthalen-2-yl carbamates.

Scientific Research Applications

4-TERT-BUTYLCYCLOHEXYL N-(NAPHTHALEN-2-YL)CARBAMATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYLCYCLOHEXYL N-(NAPHTHALEN-2-YL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate group can form hydrogen bonds or covalent bonds with active sites, influencing the activity of the target molecule. The naphthalen-2-yl moiety may also participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[2-hydroxy-2-(naphthalen-2-yl)ethyl]carbamate
  • 4-TERT-BUTYLCYCLOHEXYL N-(3-ACETYLPHENYL)CARBAMATE
  • 4-HEXYL-N-NAPHTHALEN-2-YL-BENZAMIDE

Uniqueness

4-TERT-BUTYLCYCLOHEXYL N-(NAPHTHALEN-2-YL)CARBAMATE stands out due to its unique combination of a bulky tert-butylcyclohexyl group and a naphthalen-2-yl carbamate moiety. This combination imparts distinct steric and electronic properties, making it valuable for specific applications in material science and organic synthesis.

Properties

IUPAC Name

(4-tert-butylcyclohexyl) N-naphthalen-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-21(2,3)17-9-12-19(13-10-17)24-20(23)22-18-11-8-15-6-4-5-7-16(15)14-18/h4-8,11,14,17,19H,9-10,12-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFVKRVQQVEINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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